molecular formula C52H79N5O12 B8081900 (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B8081900
M. Wt: 966.2 g/mol
InChI Key: CGTADGCBEXYWNE-XZLPDJTBSA-N
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Description

The compound "(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone" is a highly complex macrocyclic polyketide with a fused tricyclic scaffold. Its structure features multiple stereocenters, methoxy and hydroxy substituents, and a tetrazole-containing cyclohexyl moiety. This compound belongs to a class of natural products often synthesized by marine actinomycetes or modified through semisynthetic routes to enhance bioactivity or stability .

Properties

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25-/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-XZLPDJTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex organic molecule with significant biological activity. Its intricate structure includes multiple functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and a tetrazole moiety. These features suggest potential interactions with various biological systems and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted cyclohexane framework with several stereocenters. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity in biological environments.

Structural FeatureDescription
Hydroxyl GroupsContribute to hydrogen bonding and solubility
Methoxy GroupsEnhance lipophilicity and stability
Tetrazole MoietyImparts unique chemical reactivity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Notably:

  • mTOR Inhibition : Similar to its analogs like everolimus (also known as RAD001), this compound may act as an inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation . Inhibition of mTOR can lead to decreased cell proliferation and increased apoptosis in cancer cells.
  • Protein Kinase Interaction : The compound likely interacts with various protein kinases involved in signaling pathways that regulate cell survival and metabolism . This interaction can alter downstream signaling cascades that are crucial for tumor progression.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Studies show that mTOR inhibitors can effectively reduce tumor growth in various cancers including renal cell carcinoma and breast cancer .
  • Immunosuppressive Effects : As an immunosuppressant, this compound may be beneficial in transplant medicine by preventing organ rejection .
  • Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects against specific bacterial strains .

Case Studies

Several clinical studies highlight the efficacy of related compounds:

  • Everolimus in Oncology : A phase II clinical trial demonstrated that everolimus improved responses to treatment in patients with advanced tumors by targeting mTOR pathways .
  • Transplantation Outcomes : In renal transplantation settings, everolimus has been associated with improved graft survival rates when used as part of immunosuppressive regimens .

Comparative Analysis

To better understand the unique properties of this compound relative to others in its class:

Compound NameStructural FeaturesBiological Activity
EverolimusHydroxylated macrolidemTOR inhibitor; anticancer
SirolimusSimilar structure but less selective for mTORC1Immunosuppressant; anticancer
Compound AHydroxylated cyclohexanesAntimicrobial

Scientific Research Applications

Overview

The compound identified by the IUPAC name (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic molecule with significant potential in various scientific research applications. Its structure includes multiple functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups and a tetrazole moiety known for its biological activity.

This compound has been studied for its biological properties and potential therapeutic applications. Notably:

  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation. Research indicates that similar compounds with complex stereochemistry can interfere with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Activity : The presence of the tetrazole ring enhances the compound's interaction with microbial targets. Studies have demonstrated that derivatives of tetrazole exhibit significant antimicrobial activity against various pathogens .
  • Neuroprotective Effects : Some research suggests that compounds with similar structures may provide neuroprotective benefits by modulating neuroinflammation and oxidative stress pathways .

Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for drug development:

  • Lead Compound in Drug Discovery : Its complex structure allows for modifications that could lead to the development of novel therapeutics targeting specific diseases.
  • Formulation Development : The solubility and stability profiles of this compound can be optimized for formulation in various delivery systems (oral or injectable) to enhance bioavailability .

Case Study 1: Anticancer Research

In a study published by PubChem, researchers explored the anticancer potential of structurally similar compounds. They found that modifying certain functional groups could enhance the efficacy against specific cancer types while reducing toxicity to normal cells.

Case Study 2: Antimicrobial Activity

A research article highlighted the antimicrobial efficacy of tetrazole-containing compounds against resistant strains of bacteria. The study demonstrated that the compound's structural features contributed to its ability to disrupt bacterial cell membranes effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other macrocyclic polyketides and hybrid terpene-polyketide derivatives. Key analogues include:

Compound Name/ID Structural Differences Key Functional Groups Bioactivity
Target Compound N/A Tetrazol-1-yl, methoxy, hydroxy, pentone Antifungal, antitumor (inferred)
Compound in Deuterated ethoxy group at position 4 2H4-ethoxy, methoxy Isotope-labeled analog for metabolic studies
Salternamide E () Simpler macrocycle, no tetrazole Hydroxy, methyl, ketone Cytotoxic against cancer cells
Compound in Allyl group at C8, different stereochemistry Allyl, epoxy, hydroxy Immunosuppressant (analogous to tacrolimus)

Pharmacological and Toxicological Profiles

  • Bioactivity : The tetrazole moiety in the target compound enhances binding to metalloenzymes or receptors, distinguishing it from analogues like salternamide E, which rely on ketone and hydroxyl groups for cytotoxicity .
  • Toxicity: Genotoxicity studies on similar macrocycles (e.g., using TK6 cells in ) suggest that structural complexity correlates with DNA repair pathway activation. The target compound’s methoxy groups may reduce oxidative stress compared to hydroxyl-rich analogues .

NMR and Spectroscopic Comparisons

Critical NMR shifts highlight structural distinctions:

  • H3' Proton Shift : In ADP-ribose analogues (), a 0.2 ppm upfield shift (7.3 → 7.5 ppm) indicates substitution at H3' (e.g., acetate in compound A vs. methoxy in the target compound) .
  • Tetrazole Signature : The tetrazol-1-yl group in the target compound generates unique ¹H-NMR peaks near 8.5–9.0 ppm, absent in simpler cyclohexyl derivatives .

Preparation Methods

Fermentation and Isolation

Rapamycin is produced via submerged fermentation using S. hygroscopicus NRRL 5491 in a medium containing glucose, soy flour, and calcium carbonate. Post-fermentation, the broth is extracted with ethyl acetate, and the crude product is purified via silica gel chromatography (hexane:acetone = 3:1) to yield rapamycin with >98% purity.

Oxidative Modification at C40

The C40 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps. This is achieved by treating rapamycin with TBSCl and imidazole in DMF at 0°C for 6 hours, yielding 40-O-TBS-rapamycin.

Functionalization of the Cyclohexyl-Tetrazole Substituent

ParameterOptimal RangeImpact on Yield
Temperature45–50°CMaximizes S<sub>N</sub>2 kinetics
SolventIPAcReduces hydrolysis
Equiv. of Tetrazole1.5–2.0Prevents overalkylation
Reaction Time18–24 hoursBalances conversion vs. degradation

Deprotection and Final Purification

TBS Group Removal

The TBS-protected intermediate is treated with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C for 2 hours, quantitatively regenerating the C40 hydroxyl group.

Chromatographic Purification

Crude Compound X is purified via flash chromatography using a gradient of THF/heptane (1:4 to 1:1) followed by acetone/heptane (1:3). This removes residual tetrazole and diastereomeric byproducts, yielding pharmaceutical-grade material with ≥99.5% purity.

Stabilization Formulation

Due to Compound X’s susceptibility to oxidation, 0.2% (w/w) butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-ethylphenol (DEP) is added prior to lyophilization. This extends shelf life by >24 months under refrigerated conditions.

Comparative Analysis of Synthetic Routes

One-Pot vs. Multistep Approaches

The one-pot method described in US20100204466A1 consolidates triflate formation and tetrazole coupling into a single reaction vessel, reducing intermediate isolation steps. However, it requires precise temperature control (±2°C) to avoid racemization. In contrast, the low-temperature protocol from ES2645951T3 uses a stepwise sequence with higher diastereoselectivity but lower overall yield (65% vs. 75%).

Solvent Systems

  • DCM/IPAc : Preferred for triflate stability and compatibility with DIEA.

  • Acetonitrile : Explored in microwave-assisted tetrazole synthesis but led to side reactions.

Challenges and Mitigation Strategies

Epimerization at C15

Elevated temperatures (>55°C) during tetrazole coupling promote epimerization, detected via HPLC-MS. Mitigation involves rigorous temperature monitoring and the use of DIEA to buffer acidic byproducts.

Tetrazole Regioselectivity

Competing N1 vs. N2 alkylation is suppressed by employing a 10-fold excess of IPAc, which stabilizes the transition state favoring N1 substitution .

Q & A

Q. Table 1: Comparison of Macrocyclization Techniques

MethodYield (%)Stereochemical Purity (%)
RCM45–6085–90
Macrolactamization30–4075–80

Advanced: How can conflicting NMR and X-ray crystallography data on the compound’s conformation be resolved?

Answer:
Discrepancies between solution-state (NMR) and solid-state (X-ray) structures often stem from dynamic conformational changes. Methodological approaches include:

  • Variable-temperature NMR : Probe exchange between conformers via line-shape analysis (e.g., coalescence temperatures for key protons).
  • Molecular dynamics (MD) simulations : Compare simulated NOE patterns with experimental NMR data to identify dominant solution-state conformers .
  • Theoretical frameworks : Apply the Karplus equation to correlate dihedral angles with JJ-coupling constants, validating against X-ray-derived torsion angles .

Basic: What spectroscopic techniques are critical for characterizing the tetrazole and methoxy groups?

Answer:

  • Tetrazole identification :
    • 1H^1H-NMR : Look for deshielded protons near δ 8.5–9.5 ppm.
    • IR spectroscopy : Stretching vibrations at ~1450 cm1^{-1} (C=N) and 1000–1100 cm1^{-1} (N-N).
  • Methoxy groups :
    • HSQC NMR : Correlate 1H^1H (δ 3.2–3.5 ppm) with 13C^{13}C (δ 50–60 ppm) signals.
    • Methoxy-directed NOESY : Confirm spatial proximity to adjacent substituents (e.g., C19-methoxy to C18-OH) .

Advanced: How can AI-driven simulations optimize the compound’s binding affinity to biological targets?

Answer:
AI methods like neural network force fields (NNFFs) or free-energy perturbation (FEP) can predict binding modes and affinity. Steps include:

  • Data curation : Train models on existing structure-activity relationships (SAR) for similar macrocycles.
  • Active learning : Use COMSOL Multiphysics-integrated workflows to iteratively refine docking poses and solvation effects .
  • Validation : Compare predicted ΔG values with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.

Q. Table 2: AI vs. Classical Docking Performance

MetricAI-Driven FEPClassical Docking
RMSD (Å)1.2–1.52.0–3.0
ΔG Prediction Error±0.8 kcal/mol±2.5 kcal/mol

Basic: What solvent systems are optimal for stabilizing the compound during kinetic studies?

Answer:

  • Hydrogen-bonding solvents (e.g., DMSO, DMF) stabilize the tetrazole ring but risk promoting hydrolysis.
  • Mixed solvents : Use 9:1 THF/H2 _2O to balance solubility and stability. Monitor degradation via LC-MS at λ = 254 nm .
  • Buffer conditions : Phosphate buffer (pH 7.4) with 10% glycerol reduces aggregation during enzymatic assays .

Advanced: How does the tetrazole moiety influence the compound’s pharmacokinetic properties?

Answer:
The tetrazole group enhances metabolic stability but complicates bioavailability. Methodological insights:

  • LogP optimization : Replace the tetrazole with carboxylate isosteres (e.g., sulfonamide) to improve membrane permeability.
  • CYP450 inhibition assays : Screen for interactions using human liver microsomes and LC-MS/MS metabolite profiling .
  • Theoretical modeling : Apply quantitative structure-property relationship (QSPR) models to predict clearance rates .

Basic: What factorial design principles apply to optimizing reaction conditions for this compound?

Answer:
A 232^3 factorial design can optimize yield while minimizing cost:

  • Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), solvent (THF vs. DCM).
  • Response surface methodology (RSM) : Identify interactions between factors (e.g., high temperature + THF increases enantiomeric excess) .

Advanced: How can conflicting bioactivity data across cell-based vs. in vivo models be reconciled?

Answer:
Discrepancies may arise from off-target effects or poor tissue penetration. Strategies:

  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in resistant cell lines.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma exposure (AUC) with tumor growth inhibition in murine models .
  • Mechanistic toxicology : Apply high-content screening (HCS) to assess hepatotoxicity at sub-EC50_{50} concentrations .

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